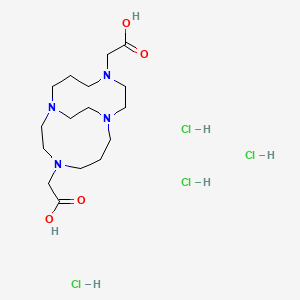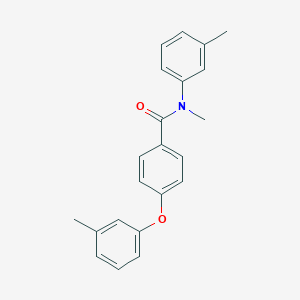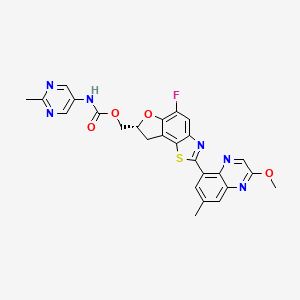
PAR4 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protease-activated receptor 4 antagonist 1 is a compound that targets protease-activated receptor 4, a member of the G protein-coupled receptor family. Protease-activated receptor 4 is involved in platelet activation and aggregation, making it a significant target for antithrombotic therapy. Protease-activated receptor 4 antagonist 1 is being studied for its potential to prevent thrombotic events by inhibiting the activation of protease-activated receptor 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of protease-activated receptor 4 antagonist 1 typically involves a three-step synthetic route. One example is the development of indole-based protease-activated receptor 4 antagonists, which includes the following steps :
- Formation of the indole core through a cyclization reaction.
- Functionalization of the indole core with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound.
Industrial Production Methods
Industrial production methods for protease-activated receptor 4 antagonist 1 are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Protease-activated receptor 4 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol.
Aplicaciones Científicas De Investigación
Protease-activated receptor 4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of protease-activated receptor 4 and related pathways.
Biology: Investigated for its role in platelet activation and aggregation, as well as its potential to modulate other cellular processes.
Mecanismo De Acción
Protease-activated receptor 4 antagonist 1 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and various intracellular signaling molecules.
Comparación Con Compuestos Similares
Protease-activated receptor 4 antagonist 1 is unique compared to other protease-activated receptor antagonists due to its selectivity for protease-activated receptor 4 and its potential to provide a safer antithrombotic therapy . Similar compounds include:
Vorapaxar: A protease-activated receptor 1 antagonist used as an antiplatelet drug.
BMS-986120: Another protease-activated receptor 4 antagonist currently under investigation for its antithrombotic properties.
Protease-activated receptor 4 antagonist 1 stands out due to its specific targeting of protease-activated receptor 4, which may offer advantages in terms of efficacy and safety.
Propiedades
Fórmula molecular |
C26H21FN6O4S |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
[(7R)-5-fluoro-2-(2-methoxy-7-methylquinoxalin-5-yl)-7,8-dihydrofuro[2,3-g][1,3]benzothiazol-7-yl]methyl N-(2-methylpyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C26H21FN6O4S/c1-12-4-16(22-19(5-12)32-21(35-3)10-30-22)25-33-20-7-18(27)23-17(24(20)38-25)6-15(37-23)11-36-26(34)31-14-8-28-13(2)29-9-14/h4-5,7-10,15H,6,11H2,1-3H3,(H,31,34)/t15-/m1/s1 |
Clave InChI |
SGYYQMJPGDIKMA-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)C[C@@H](O5)COC(=O)NC6=CN=C(N=C6)C)F |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)CC(O5)COC(=O)NC6=CN=C(N=C6)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





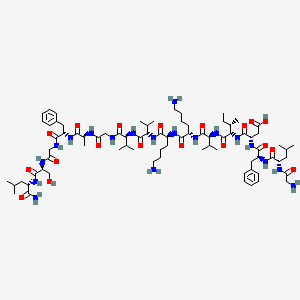
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

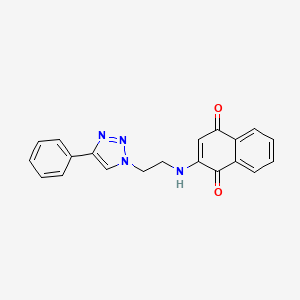
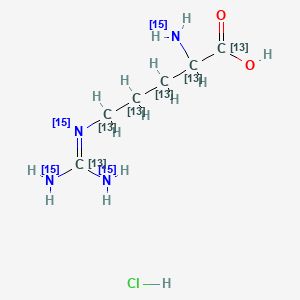
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
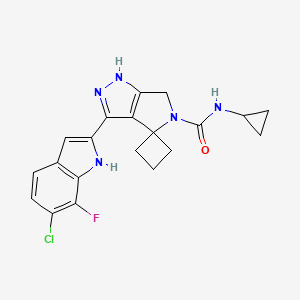
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
